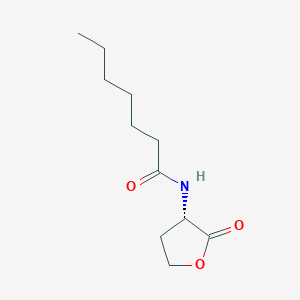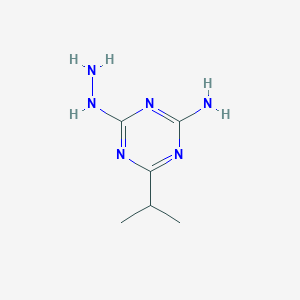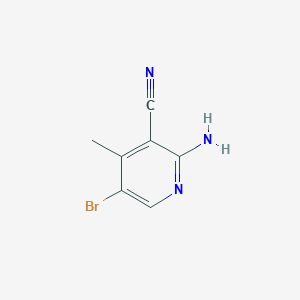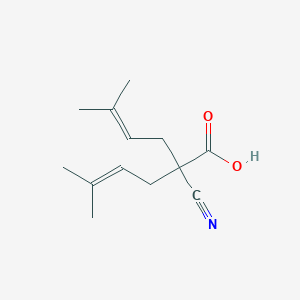
2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally related cyano-enolic compounds often involves condensation reactions, column chromatography for purification, and detailed characterization using techniques like 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy. These methods help in elucidating the structure and ensuring the purity of the synthesized compound (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. Techniques like UV-visible absorption spectroscopy can also offer information on the electronic properties of the molecules, which is essential for understanding how these compounds interact with light and other substances (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
The chemical behavior of cyano-enolic acids includes reactions such as halolactonization and hydroxylation, which can be used to synthesize derivatives with specific functional groups. These reactions are influenced by factors like the structure and stereochemistry of the acids, as well as the presence of catalysts (Chen, Zeng, Gu, Fu, & Ma, 2008).
Physical Properties Analysis
The physical properties of such compounds, including their thermal behavior, can be studied using thermal analysis techniques like TG-DTA. These analyses help in understanding the stability and decomposition patterns of the compounds under various temperature conditions (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Chemical Properties Analysis
Cyclic voltammetry can be used to explore the electrochemical properties of these compounds, providing insights into their oxidation-reduction potentials. This analysis is crucial for understanding the reactivity and potential applications of these compounds in various fields (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Intramolecular Acylation Studies
Research by Ansell, Emmett, and Coombs (1968) on hexenoic acids, which are structurally similar to 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid, reveals insights into intramolecular acylation. This process, studied under various conditions, highlights the formation of cyclohexenone and other cyclic compounds, suggesting potential synthetic routes involving 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid (Ansell, Emmett, & Coombs, 1968).
Dye Synthesis and Characterization
Kotteswaran, Pandian, and Ramasamy (2016) synthesized a compound structurally related to 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid, demonstrating its use in dye formation. The synthesis involved condensation reactions, followed by spectral analysis, providing a framework for understanding similar compounds (Kotteswaran, Pandian, & Ramasamy, 2016).
Synthesis and Applications in Organic Chemistry
Allene Stereochemistry and Catalytic Hydrogenation
Research by Crombie, Jenkins, and Roblin (1975) focused on the catalytic hydrogenation of certain dienoic acids, offering insights into the stereochemical configurations of allenes, which can be relevant to the study of 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid. This study emphasizes the transformation of molecular dissymmetry in allenes, potentially applicable to similar compounds (Crombie, Jenkins, & Roblin, 1975).
Benzodipyrans Synthesis
Eszenyi et al. (1999) explored the synthesis of benzodipyrans using reactions involving isomeric acids similar to 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid. This research is significant for understanding the chemical behavior and potential applications of similar compounds in the synthesis of biologically important heterocyclic compounds (Eszenyi et al., 1999).
Biochemical Synthesis and Analysis
- Synthesis of GABA Analogues: Azam, D'souza, and Wyatt (1996) conducted a study on the cyanomethylation of chiral enolates, leading to the synthesis of GABA analogues. Their research, involving reactions similar to those expected for 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid, highlights the potential of such compounds in synthesizing biologically significant molecules (Azam, D'souza, & Wyatt, 1996).
Eigenschaften
IUPAC Name |
2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)5-7-13(9-14,12(15)16)8-6-11(3)4/h5-6H,7-8H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASKPRUTXWPBDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC=C(C)C)(C#N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379716 |
Source


|
| Record name | 2-Cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid | |
CAS RN |
189640-37-7 |
Source


|
| Record name | 2-Cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

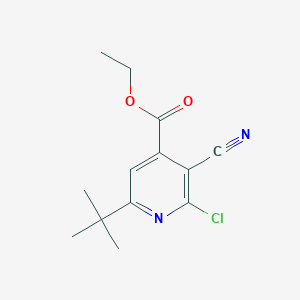
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
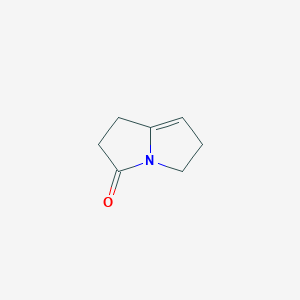
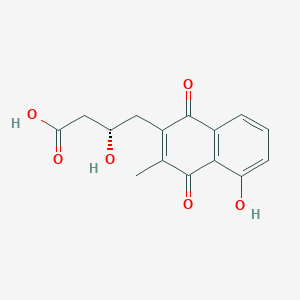
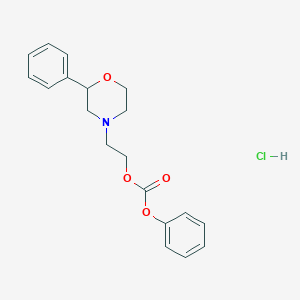
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
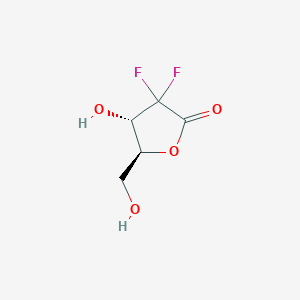
![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)
